6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Description
6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is a synthetic derivative of the tetrahydrobenzo[b]thiophene scaffold, characterized by a benzylideneamino substituent at position 2 and a nitro group at the meta position of the benzylidene moiety.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-3-25-19(22)17-15-8-7-12(2)9-16(15)26-18(17)20-11-13-5-4-6-14(10-13)21(23)24/h4-6,10-12H,3,7-9H2,1-2H3/b20-11+ |
InChI Key |
YZQAGQSBRXWVTD-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis often starts from cyclohexanone or substituted cyclohexanones, which are reacted with alkyl cyanoacetate to form cyclohexylidene cyanoacetic acid alkyl esters.
- These esters undergo cyclization with elemental sulfur at moderate temperatures (40–80°C) to yield the 4,5,6,7-tetrahydrobenzo[b]thiophene ring system bearing the ester group at the 3-position.
Functionalization of the 2-Position with an Amino Group
- The 2-position amino group is introduced by converting the corresponding 2-halo or 2-keto intermediate to the 2-amino derivative.
- For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be prepared by amination reactions on the 2-position of the tetrahydrobenzo[b]thiophene ester.
Formation of the Schiff Base with 3-Nitrobenzaldehyde
- The key step to obtain the target compound is the condensation of the 2-amino group with 3-nitrobenzaldehyde .
- This reaction typically proceeds under reflux in ethanol or other suitable solvents, forming the imine linkage (benzylidene amino group) at the 2-position.
- The reaction conditions are mild and favor the formation of the imine without affecting the ester or methyl substituents.
Alternative and Supporting Synthetic Routes
- A related synthetic approach involves the preparation of 2-mercapto-3-substituted amino tetrahydrobenzo[b]thiophene derivatives , which can be further modified to yield the desired amino and imine functionalities.
- The intermediate methyl 2-methylsulfanylthiocarbonylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is synthesized by treatment of the amino ester with carbon disulfide and sodium hydroxide, followed by methylation with dimethyl sulfate.
- Subsequent reaction with hydrazine hydrate yields the 3-amino-2-mercapto derivative, which upon condensation with aldehydes forms the corresponding Schiff bases.
Summary Table of Key Synthetic Steps
Analytical and Spectral Confirmation
- The synthesized compounds are typically characterized by:
- Infrared spectroscopy (IR) : Identification of amino (NH2), imine (C=N), ester (C=O), and nitro (NO2) groups.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm the substitution pattern and ring structure.
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight.
- Elemental Analysis : Confirms purity and composition.
Research Findings and Notes
- The synthetic methods described are robust and allow for combinatorial chemistry approaches, enabling the generation of diverse derivatives by varying aldehyde substituents.
- The condensation step to form the benzylidene amino group is highly selective and efficient, providing good yields and purity.
- The presence of the 3-nitro substituent on the benzylidene moiety can influence the electronic properties and biological activity of the compound, making this synthetic route valuable for pharmaceutical research.
Chemical Reactions Analysis
Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Anticancer Activity
Structural and Physicochemical Comparisons
- Core Scaffold : All derivatives share the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester core, which provides rigidity and planar geometry for target binding .
- Substituent Position: Position 2 (Benzylideneamino): The nitro group at the meta position (3-nitro) may induce steric hindrance compared to para-substituted derivatives (e.g., S8). However, meta-substitution can optimize electronic effects without steric clashes . Position 6 (Methyl vs. Ethyl): Compared to 2-amino-6-ethyl derivatives (), the methyl group in the target compound reduces molecular weight (253.36 vs. 265.4 g/mol) and slightly lowers lipophilicity (XLogP3 ≈ 4.2 vs.
Biological Activity
6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (commonly referred to as the compound) is a synthetic derivative of benzo[b]thiophene, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.4 g/mol
- IUPAC Name : Ethyl 6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Synthesis
The synthesis of the compound typically involves several steps:
- Condensation Reaction : The reaction begins with the condensation of 3-nitrobenzaldehyde with an appropriate amine to form a Schiff base.
- Cyclization : The Schiff base undergoes cyclization with a thiophene derivative under specific reaction conditions to yield the final product.
- Purification : The compound is purified through recrystallization or chromatography methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzo[b]thiophene derivatives. In particular, derivatives have demonstrated activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds are critical in determining their effectiveness.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| II.b | 4 | S. aureus (MRSA) |
| III.e | 128 | S. aureus (MSSA) |
The compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
The proposed mechanism of action for the compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
- Receptor Interaction : It may bind to receptors involved in inflammatory pathways, reducing cytokine production and inflammation.
The nitro group in the structure can also be reduced to an amino group under certain conditions, potentially enhancing its biological activity by altering its interaction with biological targets.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study conducted by researchers synthesized various benzo[b]thiophene derivatives and evaluated their antibacterial activity against S. aureus. The results indicated that compounds with higher hydrophobicity exhibited better antibacterial properties due to increased membrane permeability . -
Toxicity Assessment :
Another investigation assessed the cytotoxicity of these compounds on human cell lines. Notably, some derivatives showed minimal cytotoxic effects at concentrations effective against bacteria, suggesting a favorable therapeutic index . -
Comparative Analysis :
A comparative analysis between the compound and other similar structures revealed that variations in substituents significantly influence biological activity. For example, replacing the nitro group with other functional groups altered both the MIC values and cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
